molecular formula C17H17ClFNO3 B5478451 2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide

2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide

Cat. No.: B5478451
M. Wt: 337.8 g/mol
InChI Key: JXDXIORWNBSQQJ-UHFFFAOYSA-N
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Description

2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide is a synthetic organic compound with the molecular formula C17H17ClFNO3 It is characterized by the presence of a chloro group, a fluorobenzamide moiety, and a dimethoxyphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with 1-(3,4-dimethoxyphenyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-6-fluorobenzamide
  • 2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide
  • 2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide

Uniqueness

Compared to similar compounds, 2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide is unique due to the specific positioning of the chloro and fluoro groups, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct properties and applications, making it a valuable compound for further research .

Properties

IUPAC Name

2-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO3/c1-10(11-4-7-15(22-2)16(8-11)23-3)20-17(21)13-6-5-12(19)9-14(13)18/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDXIORWNBSQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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